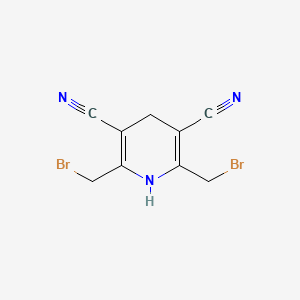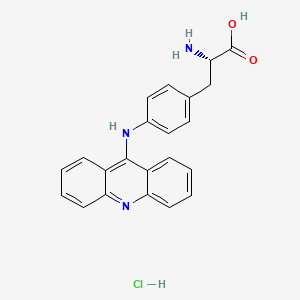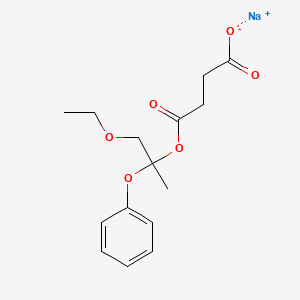
1-Ethoxy-2-phenoxy-2-propanol monosodium succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethoxy-2-phenoxy-2-propanol monosodium succinate is an organic compound that belongs to the class of ethers and alcohols. It is characterized by the presence of both ethoxy and phenoxy groups attached to a propanol backbone, with a succinate moiety. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-2-phenoxy-2-propanol monosodium succinate typically involves the reaction of 1-ethoxy-2-phenoxy-2-propanol with succinic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the esterification process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the quality and consistency of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, with minimal waste generation.
化学反应分析
Types of Reactions
1-Ethoxy-2-phenoxy-2-propanol monosodium succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents, such as thionyl chloride (SOCl2), can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
1-Ethoxy-2-phenoxy-2-propanol monosodium succinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products.
作用机制
The mechanism of action of 1-Ethoxy-2-phenoxy-2-propanol monosodium succinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1-Phenoxy-2-propanol: Similar in structure but lacks the ethoxy group and succinate moiety.
1-Ethoxy-2-propanol: Similar but lacks the phenoxy group and succinate moiety.
2-Phenoxyethanol: Similar but has a different backbone structure.
Uniqueness
1-Ethoxy-2-phenoxy-2-propanol monosodium succinate is unique due to the presence of both ethoxy and phenoxy groups along with the succinate moiety. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
属性
CAS 编号 |
63716-11-0 |
|---|---|
分子式 |
C15H19NaO6 |
分子量 |
318.30 g/mol |
IUPAC 名称 |
sodium;4-(1-ethoxy-2-phenoxypropan-2-yl)oxy-4-oxobutanoate |
InChI |
InChI=1S/C15H20O6.Na/c1-3-19-11-15(2,20-12-7-5-4-6-8-12)21-14(18)10-9-13(16)17;/h4-8H,3,9-11H2,1-2H3,(H,16,17);/q;+1/p-1 |
InChI 键 |
ABIRUZQLXKXPPK-UHFFFAOYSA-M |
规范 SMILES |
CCOCC(C)(OC1=CC=CC=C1)OC(=O)CCC(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


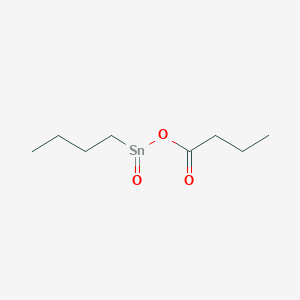

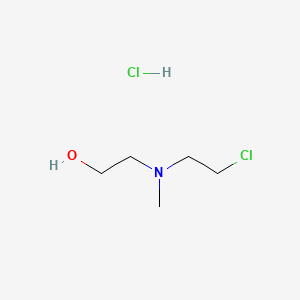
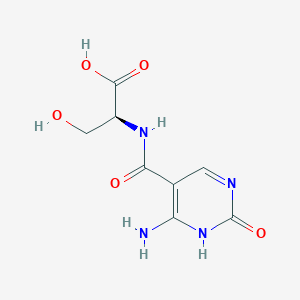
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboximidoyl chloride](/img/structure/B14502339.png)

![(7aS)-7a-Methyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazole-1,3-dione](/img/structure/B14502360.png)
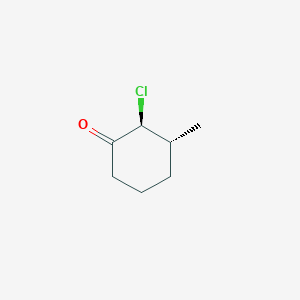
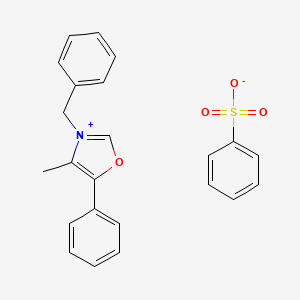
![1-Propanesulfonic acid, 2,2'-[(octylimino)bis[(1-oxo-3,1-propanediyl)imino]]bis[2-methyl-, disodium salt](/img/structure/B14502377.png)
